molecular formula C8H9FO B6236300 2-ethyl-3-fluorophenol CAS No. 950519-97-8

2-ethyl-3-fluorophenol

Cat. No.: B6236300
CAS No.: 950519-97-8
M. Wt: 140.2
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Description

2-Ethyl-3-fluorophenol (hypothetical structure: C₈H₉FO) is a substituted phenol featuring an ethyl group at the 2-position and a fluorine atom at the 3-position of the aromatic ring. Substituted phenols like this are critical intermediates in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties. The ethyl group enhances lipophilicity, while fluorine modulates acidity and reactivity .

Properties

CAS No.

950519-97-8

Molecular Formula

C8H9FO

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 2-ethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct fluorination of 2-ethylphenol using elemental fluorine gas in the presence of a catalyst. This process requires careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Corresponding alcohols or reduced phenolic derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-ethyl-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are selected for comparison based on substituent type, position, and functional group similarity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
2-Ethyl-3-fluorophenol 2-ethyl, 3-fluoro C₈H₉FO 140.16 (calculated) Not available Hypothetical: Enhanced lipophilicity, moderate acidity due to ED ethyl group.
2-Fluorophenol 2-fluoro C₆H₅FO 112.11 367-12-4 Higher acidity (pKa ~8.3) due to fluorine's EW effect; lower lipophilicity.
3-Fluoro-2-methylphenol 2-methyl, 3-fluoro C₇H₇FO 126.13 Not listed Methyl group reduces acidity compared to 2-fluorophenol; used in synthesis.
3-Chloro-2-ethyl-4-fluorophenol 2-ethyl, 3-chloro, 4-fluoro C₈H₈ClFO 174.6 1232774-18-3 Chloro and fluoro groups increase EW effects; higher molecular weight.
Key Observations:
  • Acidity: Fluorine’s electron-withdrawing (EW) effect increases phenol acidity. However, the ethyl group (electron-donating, ED) in this compound likely reduces acidity compared to 2-fluorophenol .
  • Lipophilicity: Ethyl and chloro substituents enhance lipid solubility, making 3-chloro-2-ethyl-4-fluorophenol and this compound more suitable for hydrophobic applications .

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